![molecular formula C15H18N4O2S B6459088 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline CAS No. 2548988-70-9](/img/structure/B6459088.png)
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline is a type of organic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). The piperazine moiety is a common structural motif found in many pharmaceuticals and agrochemicals . The cyclopropanesulfonyl group is a type of sulfone, a functional group consisting of a sulfonyl functional group attached to two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can vary widely depending on the specific substituents present on the quinazoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
Quinazoline derivatives have demonstrated promising antimicrobial properties. Researchers have investigated the structure-activity relationships (SAR) of various quinazolinone derivatives. Notably, synthesized compounds like (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one and (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one exhibited high potency against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Quinazolines and quinazolinones serve as privileged scaffolds in medicinal chemistry. Some quinazoline-derived compounds, such as prazosin, doxazosin, erlotinib, and gefitinib, have been approved as drugs. These compounds are used for treating conditions like benign prostatic hyperplasia, post-traumatic stress disorder, and lung/pancreatic cancers .
Antimalarial Applications
Quinazolines may play a role in antimalarial drug development. Their unique chemical structure offers opportunities for designing effective antimalarial agents.
Mécanisme D'action
Target of Action
The primary target of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline interacts with PAK4, inhibiting its activity. This compound has shown significant inhibitory activity against PAK4, with a half-maximal inhibitory concentration (IC50) of less than 1 μM . The inhibition of PAK4 leads to changes in cellular functions, including cell growth, apoptosis, and cytoskeleton functions .
Biochemical Pathways
The inhibition of PAK4 affects the pathways regulated by the Rho family GTPases Rac and Cdc42 . These pathways play a crucial role in cellular functions, including cell growth, apoptosis, and cytoskeleton functions . The inhibition of PAK4 can lead to changes in these pathways, affecting the downstream cellular functions .
Result of Action
The inhibition of PAK4 by 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline leads to potent antiproliferative activity against the A549 cell line . It also inhibits cell cycle distribution, migration, and invasion of this cell line . These results suggest that this compound has the potential for further development as a PAK4 inhibitor for anticancer activity .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,12-5-6-12)19-9-7-18(8-10-19)15-13-3-1-2-4-14(13)16-11-17-15/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTBEOPTTOVUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.